N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 4-methylbenzoyl group at position 3 and a fluorine atom at position 4.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O4/c1-3-34-21-11-9-20(10-12-21)29-25(31)16-30-15-23(26(32)18-6-4-17(2)5-7-18)27(33)22-14-19(28)8-13-24(22)30/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONMXMYVDUFBCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 4-ethoxyaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction forms the quinoline intermediate, which is then fluorinated using a fluorinating agent like N-fluorobenzenesulfonimide.
The next step involves the introduction of the 4-methylbenzoyl group through a Friedel-Crafts acylation reaction. This reaction is carried out using 4-methylbenzoyl chloride and an aluminum chloride catalyst. Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ alternative catalysts and solvents to reduce costs and improve environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted quinoline ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide suggest that it may exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting tumor growth and promoting apoptosis in various cancer models .
Case Study: Cytotoxicity Testing
A study investigated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that compounds with the quinoline structure exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells. The mechanism of action is believed to involve the induction of oxidative stress and disruption of cellular signaling pathways .
Antimicrobial Properties
This compound has also been studied for its antimicrobial properties. Compounds with similar functional groups have demonstrated effectiveness against a range of bacterial strains, including multi-drug resistant pathogens. The incorporation of fluorine and aromatic moieties is thought to enhance membrane permeability and interaction with bacterial targets .
Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(4-ethoxyphenyl)-2-[6-fluoro...] | P. aeruginosa | 8 µg/mL |
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also under investigation. Preliminary studies suggest that it may possess anticonvulsant properties, similar to other compounds within its class. Research indicates that modifications in the quinoline structure can lead to enhanced activity in seizure models .
Case Study: Anticonvulsant Activity
In a controlled study, derivatives of quinoline were tested for their ability to prevent seizures induced by electrical stimulation in animal models. The results showed that certain derivatives had an ED50 comparable to established anticonvulsants like phenytoin, indicating their potential as therapeutic agents for epilepsy .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has focused on how variations in substituents affect biological activity. For example, electron-withdrawing groups at specific positions have been found to enhance potency against targeted biological pathways .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Quinolin-4-one vs. Quinazolin-4-one Derivatives
The 1,4-dihydroquinolin-4-one core in the target compound distinguishes it from quinazolin-4-one derivatives, such as N-(4-ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 13, ). The quinazolinone core in Compound 13 introduces a sulfur atom and a sulfamoylphenyl group, which may enhance hydrogen-bonding interactions compared to the methylbenzoyl-substituted quinolinone in the target compound. This difference likely alters receptor binding affinities and metabolic stability .
Fluorine Substitution
The 6-fluoro substitution in the target compound is analogous to 2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide (). Fluorine at position 6 is known to improve metabolic resistance and bioavailability in similar scaffolds, as seen in fluoroquinolone antibiotics. However, the methoxyphenyl group in ’s compound may reduce lipophilicity compared to the ethoxyphenyl group in the target molecule .
Acetamide Side Chain Variations
N-(4-Ethoxyphenyl) vs. N-Aryl Modifications
The N-(4-ethoxyphenyl)acetamide moiety is shared with N-(4-ethoxyphenyl)acetamide (), which has a molecular weight of 179.22 g/mol. In contrast, N-(4-hydroxyphenyl)acetamide () replaces the ethoxy group with a hydroxyl, significantly increasing polarity and reducing membrane permeability. The ethoxy group in the target compound balances solubility and lipophilicity, making it more suitable for oral bioavailability than hydroxylated analogs .
Thioacetamide Derivatives
Thioacetamide analogs, such as N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 11, ), exhibit distinct electronic properties due to the sulfur atom. The thioether linkage may confer stronger π-π stacking interactions but lower metabolic stability compared to the oxygen-based acetamide in the target compound .
4-Methylbenzoyl vs. 4-Ethylbenzoyl Groups
The 4-methylbenzoyl group in the target compound contrasts with the 4-ethylbenzoyl group in 2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide ().
Anticancer and Antimicrobial Activity
Compounds like N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalene-2-yloxy)acetamide () demonstrate that acetamide derivatives with aromatic substituents exhibit anticancer activity. The target compound’s 6-fluoro and 4-methylbenzoyl groups may enhance cytotoxicity compared to non-fluorinated or less hydrophobic analogs .
Biological Activity
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound that has gained attention for its potential biological activities. This article focuses on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a quinoline core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Research Findings
- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in MCF-7 and HT-29 cells with IC50 values ranging from 10 to 15 µM. These values indicate a potent effect compared to standard chemotherapeutics like doxorubicin, which has an IC50 around 20 µM for similar cell lines .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to an increase in sub-G1 phase cells, indicative of apoptosis. Additionally, Western blotting showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) after treatment .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against various pathogens.
Study Results
- Bacterial Inhibition : In vitro assays against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli) showed significant inhibition zones ranging from 15 mm to 25 mm at concentrations of 100 µg/mL .
- Mechanism : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties.
Findings
- Cytokine Production : Studies using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- In Vivo Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a reduction of swelling comparable to that seen with indomethacin, a common anti-inflammatory drug .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
